Golexanolone

Description

Propriétés

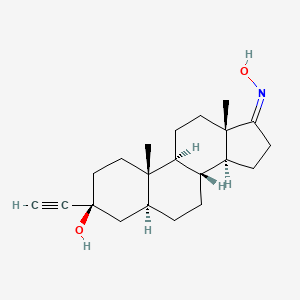

Numéro CAS |

2089238-18-4 |

|---|---|

Formule moléculaire |

C21H31NO2 |

Poids moléculaire |

329.5 g/mol |

Nom IUPAC |

(3S,5S,8R,9S,10S,13S,14S,17E)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18+/t14-,15-,16-,17-,19-,20-,21-/m0/s1 |

Clé InChI |

FFIBGVYTWNPLPN-BZLGYYABSA-N |

SMILES isomérique |

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N\O)C)(C#C)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Golexanolone; Golexanolona; Golexanolonum |

Origine du produit |

United States |

Foundational & Exploratory

Golexanolone: A GABA-A Receptor Modulating Steroid Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golexanolone (also known as GR3027) is an investigational small molecule that acts as a GABA-A receptor modulating steroid antagonist (GAMSA). It represents a novel therapeutic approach for neurological and liver-related disorders characterized by excessive GABAergic neurotransmission and neuroinflammation. Unlike direct GABA-A receptor antagonists, this compound selectively counteracts the positive allosteric modulation of neurosteroids, such as allopregnanolone, without directly inhibiting GABA-induced currents. This unique mechanism of action suggests a potential for therapeutic benefit while minimizing the risk of adverse effects associated with non-selective GABA-A receptor blockade. Preclinical and early clinical studies have demonstrated its potential in improving cognitive and motor function in conditions like hepatic encephalopathy, Parkinson's disease, and primary biliary cholangitis. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its function is finely tuned by various endogenous and exogenous modulators, including neurosteroids like allopregnanolone. In several pathological states, dysregulation of neurosteroid levels can lead to excessive GABA-A receptor activity, contributing to cognitive impairment, motor deficits, and other neurological symptoms. This compound emerges as a promising therapeutic agent that specifically targets this pathological over-activation.

Mechanism of Action

This compound functions as a GABA-A receptor modulating steroid antagonist (GAMSA). Its primary mechanism involves antagonizing the potentiation of GABA-A receptor activity by positive allosteric modulators like allopregnanolone.[1][2] It does not directly block the GABA binding site, but rather interferes with the binding or efficacy of these neurosteroids, thereby normalizing the enhanced GABAergic signaling seen in certain disease states.

Beyond its direct effects on the GABA-A receptor, this compound exhibits a dual mechanism of action by also modulating neuroinflammation.[2][3] Preclinical studies have shown that this compound can reduce both peripheral and central inflammation, key contributors to the pathophysiology of various neurological disorders.

Signaling Pathways

This compound's therapeutic effects are mediated through its influence on key signaling pathways, particularly in the context of neuroinflammation-induced enhancement of GABAergic neurotransmission. In preclinical models of hyperammonemia, this compound has been shown to reverse the activation of the TNFα-TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum.[2][3][4]

References

- 1. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Golexanolone in Parkinson's Disease: A Preclinical Technical Guide

A Deep Dive into the Preclinical Evaluation of Golexanolone for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating this compound (also known as GR3027) as a potential therapeutic agent for Parkinson's disease (PD). The content herein is based on available scientific literature and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction to this compound and its Rationale in Parkinson's Disease

This compound is a novel, well-tolerated, first-in-class GABA-A receptor-modulating steroid antagonist (GAMSA) under development by Umecrine Cognition.[1][2] It selectively antagonizes the effects of positive allosteric modulators of GABA-A receptors, such as the neurosteroids allopregnanolone and THDOC, without affecting the receptor's activation by GABA itself.[1][3]

The rationale for investigating this compound in Parkinson's disease stems from the growing body of evidence suggesting that excessive GABAergic neurotransmission contributes to the motor and non-motor symptoms of the disease.[3][4] Increased GABA levels are thought to suppress the expression of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, and contribute to the behavioral deficits observed in PD.[3] By modulating overactive GABA-A receptors, this compound aims to rebalance key neurotransmitter systems, potentially offering both symptomatic relief and disease-modifying effects.[5]

Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and has shown promise in improving a range of motor and non-motor symptoms in a rat model of Parkinson's disease.[2][3][4]

Mechanism of Action

This compound functions as a negative allosteric modulator of the GABA-A receptor. It specifically targets the binding site for neurosteroids like allopregnanolone, which are positive allosteric modulators that enhance the receptor's response to GABA. By antagonizing these neurosteroids, this compound reduces the excessive GABAergic signaling implicated in Parkinson's disease pathology.[1][3] This mechanism is believed to restore the balance of neurotransmitter systems, including the glutamate-GABA-dopamine pathway, and reduce neuroinflammation.[6]

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action at the GABA-A receptor.

Preclinical Studies in a Parkinson's Disease Model

The primary preclinical model used to evaluate this compound's efficacy in Parkinson's disease is the unilateral 6-hydroxydopamine (6-OHDA) rat model.[2][3][4] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[4]

Experimental Workflow

Caption: Experimental workflow for preclinical testing of this compound.

Summary of Preclinical Findings

Preclinical studies have shown that this compound administration in the 6-OHDA rat model of Parkinson's disease leads to significant improvements in both motor and non-motor functions.[2][3]

Quantitative Data from Preclinical Studies

| Parameter Assessed | Model | Outcome Measure | Result with this compound | Citation |

| Motor Function | 6-OHDA Rat | Motorater Test (errors) | Complete restoration of motor coordination | [3] |

| 6-OHDA Rat | CatWalk Test (gait) | Improvement in locomotor gait | [3] | |

| Non-Motor Function | 6-OHDA Rat | Treadmill Test (fatigue) | Reversal of increased fatigue | [2] |

| 6-OHDA Rat | Open Field Test (anxiety) | Reversal of anxiety-like behavior | [2] | |

| 6-OHDA Rat | Sucrose Preference Test (anhedonia) | Reversal of anhedonia | [2] | |

| 6-OHDA Rat | Y-Maze (short-term memory) | Improvement in short-term memory | [2] | |

| Neuroprotection | 6-OHDA Rat | Tyrosine Hydroxylase (TH) Loss | Mitigated TH loss at 5 weeks | [3] |

| 6-OHDA Rat | α-synuclein Levels | Prevented increase at 10 weeks | [3] | |

| Neuroinflammation | 6-OHDA Rat | Microglia and Astrocyte Activation | Reduced activation | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Model: Unilateral 6-OHDA Rat Model of Parkinson's Disease

-

Subjects: Male Wistar rats.

-

Procedure: Rats are anesthetized, and a single injection of the neurotoxin 6-hydroxydopamine (6-OHDA) is administered into one side of the brain, typically targeting the medial forebrain bundle. This leads to the progressive degeneration of dopamine-producing neurons in the substantia nigra on the injected side. A sham-operated control group receives a vehicle injection.[3][4]

-

Post-Surgery Care: Animals are monitored and allowed to recover for a period, typically four weeks, before the initiation of treatment.[3]

This compound Administration

-

Route of Administration: Oral.[7]

-

Treatment Initiation: Treatment with this compound or vehicle begins four weeks after the 6-OHDA or sham surgery.[3]

-

Dosage and Frequency: Specific dosages and frequencies are determined by the study design.

Behavioral Assessments

-

Motorater Test: This test assesses motor coordination by requiring the animal to traverse a rotating rod. The number of errors (slips or falls) is recorded.[3]

-

CatWalk Test: An automated gait analysis system that measures various dynamic and static aspects of an animal's walk, providing detailed information on locomotor performance.[3]

-

Treadmill Test: Used to evaluate fatigue. The time or distance the animal runs until exhaustion is measured.[2]

-

Open Field Test: This test assesses anxiety-like behavior and general locomotor activity by placing the animal in a novel, open arena. Time spent in the center versus the periphery is a key measure of anxiety.[2]

-

Sucrose Preference Test: Measures anhedonia, a core symptom of depression. Animals are given a choice between plain water and a sucrose solution. A preference for the sucrose solution is considered normal, while a lack of preference suggests anhedonia.[2]

-

Y-Maze Test: This maze is used to assess short-term spatial memory. The test relies on the innate tendency of rodents to explore novel environments.[2]

Immunohistochemistry and Western Blot Analysis

-

Tissue Preparation: Following the completion of behavioral testing, animals are euthanized, and their brains are collected. The brain tissue is then processed for either immunohistochemistry or Western blot analysis.

-

Immunohistochemistry: This technique is used to visualize the distribution and abundance of specific proteins in the brain tissue. Key proteins analyzed include:

-

Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons. Its levels are assessed to quantify the extent of neurodegeneration.[3]

-

Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba1): Markers for astrocytes and microglia, respectively. Their expression levels are used to assess neuroinflammation.[3]

-

-

Western Blot: This method is used to quantify the total amount of specific proteins in a tissue sample. Key proteins analyzed include:

-

α-synuclein: A protein that aggregates in Lewy bodies, a hallmark of Parkinson's disease.[3]

-

Future Directions

The promising preclinical data for this compound suggest its potential as a novel therapeutic strategy for Parkinson's disease.[5] Early intervention with this compound may offer disease-modifying benefits and delay the progression of symptoms.[6] Further clinical studies are warranted to confirm these findings in human patients.[3] this compound is also being investigated for other neurological conditions, including hepatic encephalopathy.[2][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]

- 3. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]

Investigating the Pharmacodynamics of Golexanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golexanolone (also known as GR3027) is an investigational small molecule therapeutic agent that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1][2][3] Its primary mechanism of action is to selectively antagonize the potentiation of GABA-A receptors by neurosteroids such as allopregnanolone.[4][5][6] This unique mode of action has positioned this compound as a promising candidate for the treatment of a range of neurological and liver-related disorders characterized by excessive GABAergic neurotransmission and neuroinflammation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.

Core Pharmacodynamics

This compound's therapeutic potential stems from its ability to counteract the effects of elevated levels of positive allosteric modulators (PAMs) of the GABA-A receptor, like allopregnanolone. In several pathological conditions, including hepatic encephalopathy (HE), primary biliary cholangitis (PBC), and Parkinson's disease (PD), neuroinflammation is a key feature.[7] This neuroinflammatory state can lead to an overproduction of neurosteroids, which in turn enhance the inhibitory effects of GABA, contributing to symptoms such as cognitive impairment, fatigue, and motor disturbances. This compound is designed to normalize this dysregulated GABAergic signaling without directly blocking the receptor's basal function.[8]

Quantitative Pharmacodynamic Data

While specific binding affinity (Ki) and potency (IC50/EC50) values for this compound's interaction with the GABA-A receptor and its antagonism of allopregnanolone are not extensively reported in publicly available literature, its pharmacodynamic effects have been quantified in various preclinical and clinical studies.

| Parameter | Model System | Key Findings | Reference |

| Neuroinflammation | Hyperammonemic rats | Reversed increases in plasma TNF-α and restored IL-10 levels to normal.[6] | [6] |

| Reduced activation of microglia (Iba1) and astrocytes (GFAP) in the cerebellum and hippocampus.[6] | [6] | ||

| Cognitive Function | Hyperammonemic rats | Restored spatial and short-term memory.[6] | [6] |

| 6-OHDA-induced Parkinson's rats | Improved impaired short-term memory in the Y-maze test.[9] | [9] | |

| Patients with covert HE | Associated with favorable changes in EEG (DT/AB ratio, p=0.021) and subjective sleepiness (ESS, p=0.047).[10] | [10] | |

| Motor Function | Hyperammonemic rats | Restored motor coordination.[6] | [6] |

| 6-OHDA-induced Parkinson's rats | Reversed impairment in motor coordination in the rotarod test.[9] | [9] | |

| Fatigue | 6-OHDA-induced Parkinson's rats | Reversed the increase in fatigue in the treadmill test.[9] | [9] |

Signaling Pathways and Mechanism of Action

This compound's mechanism extends beyond direct receptor antagonism to the modulation of downstream signaling pathways implicated in neuroinflammation. In hyperammonemic rats, this compound has been shown to reverse the enhanced activation of the TNFα-TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum.[6] This indicates a broader anti-inflammatory effect that contributes to the normalization of GABAergic neurotransmission.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and have been adapted to reflect their likely application in the context of this compound research.

Preclinical Animal Models

1. Hyperammonemic Rat Model of Hepatic Encephalopathy

-

Objective: To induce a state of hyperammonemia that mimics the metabolic disturbances seen in hepatic encephalopathy.

-

Procedure: A common method involves the creation of a portacaval shunt (PCS) in rats.[11][12] This surgical procedure diverts portal venous blood flow from the liver to the systemic circulation, leading to elevated blood ammonia levels. Another model involves the administration of ammonium salts to bile duct-ligated rats to induce hyperammonemia.[12]

-

Assessment: Behavioral tests, measurement of blood and brain ammonia levels, and analysis of inflammatory markers.

2. Bile Duct Ligation (BDL) Model of Cholestatic Liver Injury

-

Objective: To create a model of cholestatic liver disease, which is relevant to conditions like PBC.

-

Procedure: The common bile duct is ligated at two points and transected between the ligatures.[13][14][15] This prevents bile flow from the liver to the intestine, leading to liver injury and inflammation. A partial BDL procedure has also been developed to reduce mortality and mimic a more chronic disease progression.[13][15]

-

Assessment: Measurement of liver enzymes, histological analysis of liver tissue, and behavioral assessments.

3. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Objective: To induce a selective lesion of dopaminergic neurons in the nigrostriatal pathway, a key pathological feature of Parkinson's disease.

-

Procedure: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[4][8][16][17][18] This leads to the progressive loss of dopamine-producing neurons.

-

Assessment: Behavioral tests for motor deficits (e.g., rotarod, cylinder test), assessment of dopamine levels, and immunohistochemical analysis of dopaminergic neuron loss.

Behavioral Assessments

1. Open Field Test

-

Objective: To assess locomotor activity and anxiety-like behavior.[9][19][20][21][22]

-

Procedure: Rats are placed in a square arena and their movement is tracked for a defined period (e.g., 5-10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Data Analysis: Reduced locomotion and increased thigmotaxis (staying close to the walls) can indicate anxiety or motor impairment.

2. Y-Maze Test

-

Objective: To evaluate spatial working memory.[10][23][24][25][26]

-

Procedure: The maze consists of three identical arms. The rat is placed in one arm and allowed to freely explore for a set time (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: Spontaneous alternation, defined as entering all three arms in a sequence without repetition, is a measure of working memory. A higher percentage of spontaneous alternations indicates better memory function.

3. Treadmill Test for Fatigue

-

Objective: To measure physical endurance and fatigue.[27][28][29][30][31]

-

Procedure: Rats are placed on a treadmill with a gradually increasing speed or incline. The time to exhaustion or the total distance run is recorded.

-

Data Analysis: An increase in running time or distance covered indicates a reduction in fatigue.

Biomarker Analysis

1. Immunohistochemistry (IHC) for Glial Activation

-

Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.

-

Procedure: Brain sections are incubated with primary antibodies against Iba1 (microglia) and GFAP (astrocytes).[32][33][34] A secondary antibody conjugated to a fluorescent marker or an enzyme is then used for detection.

-

Data Analysis: The intensity of the staining and the morphology of the cells are analyzed to assess the level of glial activation.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To measure the concentration of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in plasma or brain homogenates.[35][36][37][38][39]

-

Procedure: Samples are added to microplate wells pre-coated with a capture antibody for the target cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

-

Data Analysis: The intensity of the color is proportional to the concentration of the cytokine in the sample.

Clinical Evaluation

This compound has been evaluated in several clinical trials, primarily in patients with hepatic encephalopathy and primary biliary cholangitis.[2][40]

Clinical Trial Design

A representative Phase I/IIa study in patients with covert hepatic encephalopathy followed a prospective, double-blind, randomized, placebo-controlled design.[2]

-

Patient Population: Adults with Child-Pugh A/B cirrhosis and evidence of covert hepatic encephalopathy.

-

Intervention: this compound administered orally at doses of 10, 40, or 80 mg twice daily for 3 weeks, compared to placebo.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics, and preliminary efficacy measures including the Psychometric Hepatic Encephalopathy Score (PHES), Animal Naming Test (ANT), Continuous Reaction Time (CRT), Epworth Sleepiness Scale (ESS), and electroencephalogram (EEG) parameters.

Conclusion

This compound represents a novel therapeutic approach for disorders associated with neuroinflammation and enhanced GABAergic signaling. Its mechanism as a GABA-A receptor modulating steroid antagonist allows for the normalization of pathological inhibitory neurotransmission without causing generalized receptor blockade. Preclinical studies have demonstrated its efficacy in reducing neuroinflammation, improving cognitive and motor function, and alleviating fatigue in relevant animal models. Early clinical data suggest that this compound is well-tolerated and shows promise in improving symptoms in patients with hepatic encephalopathy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound (GR3027) | GABAA antagonist | Probechem Biochemicals [probechem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 5. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allopregnanolone and its antagonist modulate neuroinflammation and neurological impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Y-Maze Protocol [protocols.io]

- 11. Animal models of hepatic encephalopathy and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 18. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 19. anilocus.com [anilocus.com]

- 20. Open Field Test [protocols.io]

- 21. Open field test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 22. research-support.uq.edu.au [research-support.uq.edu.au]

- 23. noldus.com [noldus.com]

- 24. cyagen.com [cyagen.com]

- 25. med-associates.com [med-associates.com]

- 26. queensu.ca [queensu.ca]

- 27. maze.conductscience.com [maze.conductscience.com]

- 28. Treadmill exercise [careinstitute.gr]

- 29. Automatic analysis of treadmill running to estimate times to fatigue and exhaustion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. mdpi.com [mdpi.com]

- 32. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdbneuro.com [mdbneuro.com]

- 35. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]

- 36. mybiosource.com [mybiosource.com]

- 37. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 38. researchgate.net [researchgate.net]

- 39. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]

- 40. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Golexanolone's Antagonism of Neurosteroid Potentiation at GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golexanolone (also known as GR3027) is a selective GABA-A Receptor Modulating Steroid Antagonist (GAMSA) that has demonstrated the ability to counteract the potentiation of GABA-A receptor function by endogenous neurosteroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on neurosteroid-mediated potentiation of GABA-A receptors. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on GABAergic modulation and related therapeutic areas.

Introduction: The Role of Neurosteroids and the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability.[4] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[4]

A class of endogenous steroids, known as neurosteroids, act as potent positive allosteric modulators of GABA-A receptors.[3] Metabolites of progesterone and deoxycorticosterone, such as allopregnanolone and THDOC, can significantly enhance the effect of GABA, thereby increasing inhibitory tone in the CNS.[3][4] This modulation is implicated in various physiological and pathological processes, and dysregulation of neurosteroid signaling has been linked to several neurological and psychiatric disorders.[5]

This compound has emerged as a first-in-class investigational drug that specifically antagonizes this neurosteroid-mediated enhancement of GABA-A receptor function without affecting the basal response to GABA.[1][2] This unique mechanism of action offers a targeted approach to normalize GABAergic neurotransmission in conditions associated with excessive neurosteroid activity.

This compound's Mechanism of Action: Antagonism of Neurosteroid Potentiation

This compound acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[3][6] Its primary mechanism is the selective inhibition of the potentiating effects of neurosteroids like allopregnanolone and THDOC on GABA-A receptor-mediated currents.[2][3] Preclinical studies have shown that this compound does not directly inhibit GABA-evoked currents, highlighting its specific action on the neurosteroid modulatory site.[1][3]

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by neurosteroids and the antagonistic action of this compound.

Quantitative Data on this compound's Activity

Preclinical Electrophysiology Data

Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing different human GABA-A receptor subtypes have quantified the antagonistic effect of this compound (GR3027) on the potentiation induced by the neurosteroid THDOC.[2]

| Receptor Subtype | This compound (GR3027) Concentration | THDOC Concentration | Inhibition of THDOC Enhancement | p-value | Reference |

| α1β2γ2L | 1 µM | 100 nM (EC75) | 29 ± 5% | < 0.001 | [2] |

| α5β3γ2L | 1 µM | 200 nM (EC75) | 49 ± 5% | < 0.001 | [2] |

Table 1: this compound's Inhibition of THDOC-Induced Potentiation of GABA-A Receptor Currents.

Human Allopregnanolone Challenge Study Data

A clinical study in healthy adult males investigated the in vivo efficacy of this compound in antagonizing the CNS effects of an intravenous allopregnanolone challenge.[7] The primary pharmacodynamic markers were saccadic eye velocity (SEV), a measure of CNS depression, and self-rated sedation.[7]

| This compound Dose | Allopregnanolone Challenge Dose | Effect on Allopregnanolone-Induced Decrease in SEV | p-value | Effect on Allopregnanolone-Induced Sedation (Post-hoc analysis) | p-value | Reference |

| 3 mg | 0.05 mg/kg i.v. | Non-significant inhibition | - | Dose-dependent inhibition | 0.01 | [7] |

| 30 mg | 0.05 mg/kg i.v. | Significant inhibition | 0.03 | Dose-dependent inhibition | 0.05 | [7] |

Table 2: this compound's Antagonism of Allopregnanolone-Induced CNS Effects in Humans.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Johansson et al. (2015) to assess the effect of this compound on neurosteroid-potentiated GABA-A receptor currents.[2]

Objective: To measure the antagonistic effect of this compound on the potentiation of GABA-evoked currents by THDOC in HEK293 cells expressing specific human GABA-A receptor subtypes.

Cell Culture and Transfection:

-

HEK293 cells are cultured in standard conditions.

-

Cells are transiently transfected with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L or α5, β3, γ2L).

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Patch electrodes are filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 3.0 mM NaCl, 1.2 mM MgCl2, 10 mM HEPES, 1.0 mM EGTA, 2 mM MgATP, pH 7.2).

-

The extracellular solution contains GABA at a concentration that elicits a submaximal response.

-

THDOC and this compound are dissolved in DMSO and diluted in the extracellular solution. The final DMSO concentration is kept constant across all conditions (e.g., 0.1%).

Experimental Procedure:

-

Establish a whole-cell recording from a transfected HEK293 cell.

-

Apply a control solution containing a submaximal concentration of GABA to elicit a baseline current.

-

Apply a solution containing GABA and THDOC (at its EC75 concentration for the specific receptor subtype) to measure the potentiated current.

-

Apply a solution containing GABA, THDOC, and this compound to measure the effect of the antagonist on the potentiated current.

-

Wash out the drugs and ensure the current returns to baseline.

-

Normalize the responses to the control GABA response and calculate the percentage inhibition of the THDOC enhancement by this compound.

The following diagram outlines the experimental workflow for the patch-clamp experiments.

Radioligand Binding Assays (General Protocol)

While specific radioligand binding data for this compound is not publicly available, a general protocol for assessing binding to GABA-A receptors is provided for context. This would be used to confirm this compound's lack of direct interaction with the GABA or benzodiazepine binding sites.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific sites on the GABA-A receptor complex using a competitive binding assay.

Materials:

-

Radioligand specific for the target site (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site).

-

Membrane preparations from a tissue source rich in GABA-A receptors (e.g., rat brain cortex).

-

Test compound (this compound) at various concentrations.

-

Binding buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Experimental Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a targeted therapeutic approach by selectively antagonizing the potentiation of GABA-A receptors by neurosteroids. The available preclinical and clinical data provide strong evidence for its mechanism of action and its potential to normalize GABAergic over-activation in relevant disease states. The quantitative data from electrophysiological and human challenge studies underscore its efficacy as a GAMSA. Further research, including detailed radioligand binding studies, would provide a more complete pharmacological profile of this novel compound. This technical guide serves as a foundational resource for scientists and researchers interested in the further development and application of this compound and other GAMSAs.

References

- 1. GR3027 reversal of neurosteroid-induced, GABA-A receptor-mediated inhibition of human brain function: an allopregnanolone challenge study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GR3027 antagonizes GABAA receptor-potentiating neurosteroids and restores spatial learning and motor coordination in rats with chronic hyperammonemia and hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor modulating steroid antagonists (GAMSA) are functional in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]

- 7. GR3027 reversal of neurosteroid-induced, GABA-A receptor-mediated inhibition of human brain function: an allopregnanolone challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Golexanolone: A Novel Modulator of Neuroinflammation

Abstract

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical pathogenic component of numerous neurological and hepatic disorders. Golexanolone (also known as GR3027) is a first-in-class investigational drug that acts as a GABA-A Receptor Modulating Steroid Antagonist (GAMSA).[1][2] It selectively antagonizes the potentiation of GABA-A receptors by neurosteroids like allopregnanolone.[3] Preclinical evidence demonstrates that this compound exerts a potent anti-inflammatory effect by attenuating both peripheral and central inflammatory processes. This document provides a detailed overview of the mechanism of action of this compound, summarizing key preclinical data on its efficacy in reducing neuroinflammation and outlining the experimental protocols used in its evaluation.

Introduction to this compound and its Primary Mechanism of Action

This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[4] Unlike allopregnanolone, which is a positive allosteric modulator of the GABA-A receptor, this compound acts as an antagonist at the neurosteroid binding site.[5] In pathological conditions such as hepatic encephalopathy (HE), primary biliary cholangitis (PBC), and Parkinson's disease (PD), elevated levels of neurosteroids like allopregnanolone and pro-inflammatory cytokines contribute to excessive GABAergic tone and neuroinflammation, leading to cognitive and motor deficits.[1][6]

This compound's primary mechanism involves selectively blocking the potentiation of GABA-A receptors by these neurosteroids, thereby normalizing GABAergic neurotransmission without causing the adverse effects associated with direct GABA-A receptor antagonists.[5][7] This action is crucial, as excessive GABA-A receptor activation and neuroinflammation are mutually reinforcing processes.[1][7]

This compound's Role in Modulating Neuroinflammatory Signaling Pathways

This compound's anti-neuroinflammatory effects are multifaceted, involving a dual action on peripheral inflammation and central glial cell activation.[2][8] Preclinical studies, primarily in rat models of hyperammonemia, HE, and PD, have elucidated several key signaling pathways modulated by this compound.

Peripheral inflammation is a known trigger for cerebral alterations, including neuroinflammation.[1] this compound has been shown to reduce levels of circulating pro-inflammatory cytokines.[1] This reduction in the peripheral inflammatory load lessens the stimulus for microglia and astrocyte activation within the CNS.

Within the brain, this compound directly impacts the signaling cascades that perpetuate neuroinflammation. A critical pathway involves the cytokine Tumor Necrosis Factor-alpha (TNFα) and its receptor, TNFR1. In hyperammonemic states, elevated TNFα leads to the activation of downstream pathways that ultimately enhance extracellular GABA levels and neuroinflammation.[1][8] this compound has been shown to reverse the activation of these TNFα-mediated pathways.[1][9]

The diagram below illustrates the proposed integrated mechanism of action for this compound in mitigating neuroinflammation.

Caption: Mechanism of this compound in reducing neuroinflammation.

Quantitative Data on Efficacy

This compound has demonstrated significant efficacy in reversing pathological markers and functional impairments across various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Inflammatory and Neuropathological Markers

| Parameter | Animal Model | Brain Region / Sample | Pathological Change | Effect of this compound | Citation |

| Pro-inflammatory Cytokines | |||||

| TNFα | Hyperammonemia (Rat) | Plasma | Increased | Reversed | [1] |

| TNFα | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |

| IL-1β | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |

| IL-6 | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |

| IL-17, IL-18 | Bile-Duct Ligation (Rat) | Plasma | Increased | Improved | [1] |

| Anti-inflammatory Cytokines | |||||

| IL-10 | Hyperammonemia (Rat) | Plasma | Reduced | Reversed | [1][8] |

| Glial Cell Activation | |||||

| Microglia Activation (Iba1) | Hyperammonemia (Rat) | Hippocampus & Cerebellum | Activated Morphology | Reversed | [8][10] |

| Astrocyte Activation (GFAP) | Hyperammonemia (Rat) | Hippocampus & Cerebellum | Increased Staining | Reduced | [10] |

| Pro-inflammatory Microglia (TNFα+) | 6-OHDA PD Model (Rat) | Substantia Nigra & Striatum | Increased Number | Completely Reversed | [11] |

| Neuropathological Markers | |||||

| α-Synuclein | 6-OHDA PD Model (Rat) | Striatum | Increased Levels | Prevented Increase | [12] |

| Tyrosine Hydroxylase (TH) Loss | 6-OHDA PD Model (Rat) | Substantia Nigra | Increased Loss | Mitigated Loss | [5][12] |

Table 2: Effect of this compound on Functional Outcomes

| Functional Domain | Test | Animal Model | Pathological Change | Effect of this compound | Citation |

| Motor Function | |||||

| Motor Coordination | Motorater Test | 6-OHDA PD Model (Rat) | Increased Errors | Completely Restored | [5][13] |

| Locomotion & Coordination | Beam Walking / Gait | Hyperammonemia (Rat) | Impaired | Normalized | [14] |

| Cognitive Function | |||||

| Spatial Memory | Novel Object Location | Hyperammonemia (Rat) | Reduced Discrimination Ratio | Restored to Normal | [10] |

| Short-term Memory | Y-Maze | Hyperammonemia (Rat) | Reduced Discrimination Ratio | Reversed Impairment | [10] |

| Short-term Memory | Y-Maze | 6-OHDA PD Model (Rat) | Impaired | Improved | [13] |

| Behavioral Deficits | |||||

| Fatigue | Treadmill Test | 6-OHDA PD Model (Rat) | Increased Fatigue | Reversed | [13] |

| Anxiety | Open Field Test | 6-OHDA PD Model (Rat) | Increased Anxiety | Reversed | [13] |

| Depression (Anhedonia) | Sucrose Preference | 6-OHDA PD Model (Rat) | Reduced Preference | Reversed | [13] |

Experimental Protocols

The assessment of this compound's anti-neuroinflammatory properties relies on a combination of in vivo animal models and ex vivo tissue analysis. Below are detailed methodologies for key experiments cited.

In Vivo Model of Neuroinflammation (e.g., 6-OHDA Model of Parkinson's Disease)

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats are used.

-

Induction of Lesion: Animals are anesthetized, and the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or striatum to induce progressive loss of dopaminergic neurons, which is associated with significant neuroinflammation.[5][15]

-

Treatment: this compound or vehicle is administered daily (e.g., via subcutaneous injection) starting at a defined time point post-lesion (e.g., one or four weeks).[5][15]

-

Behavioral Assessment: A battery of behavioral tests (as listed in Table 2) is performed at specified intervals to assess motor, cognitive, and affective functions.

-

Tissue Collection: At the end of the study, animals are euthanized, and brains are perfused and collected for histological or biochemical analysis.[8]

Immunohistochemistry (IHC) for Glial Activation

This protocol is used to visualize and quantify the activation state of microglia and astrocytes in brain tissue.[16]

-

Tissue Preparation: Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome (typically 30-40 µm sections).

-

Antigen Retrieval: Sections are treated to unmask epitopes, if required.

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific cell markers.

-

Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently-labeled or biotinylated secondary antibody for 1-2 hours at room temperature.

-

Visualization & Analysis: For fluorescence, sections are mounted with a DAPI-containing medium and imaged on a confocal microscope. For chromogenic staining (e.g., using DAB), sections are dehydrated and coverslipped. Image analysis software is used to quantify the stained area, cell number, or changes in cell morphology (e.g., cell body area and perimeter for microglia).[8][11]

The diagram below outlines a typical experimental workflow for assessing this compound's effects in vivo.

Caption: Workflow for preclinical evaluation of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol is used to quantify the concentration of specific cytokines in plasma or brain tissue homogenates.[17]

-

Sample Preparation: Blood is collected and centrifuged to obtain plasma. Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Total protein concentration is determined using a BCA or Bradford assay.

-

Assay Procedure: A commercial ELISA kit (e.g., for TNFα or IL-10) is used according to the manufacturer's instructions.

-

Plate Coating: A 96-well plate is pre-coated with a capture antibody specific to the cytokine of interest.

-

Sample Incubation: Samples and standards are added to the wells and incubated for a specified time (e.g., 2 hours). The cytokine binds to the capture antibody.

-

Detection Antibody: After washing, a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a color change.

-

Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentration in the samples is calculated from the standard curve.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for disorders underpinned by neuroinflammation. Its unique dual-action mechanism—reducing peripheral inflammatory drivers while simultaneously normalizing central GABAergic tone and glial cell activity—distinguishes it from traditional anti-inflammatory agents. The robust and consistent preclinical data demonstrate its potential to ameliorate not only the molecular hallmarks of neuroinflammation but also the associated functional deficits in cognition and motor control.[2] These findings strongly support its continued clinical development for conditions like hepatic encephalopathy, primary biliary cholangitis, and potentially other neurodegenerative diseases where neuroinflammation is a key pathological feature.[11][14] Future research should continue to explore the full spectrum of signaling pathways modulated by this compound to further solidify its therapeutic rationale.

References

- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (GR3027) | GABAA antagonist | Probechem Biochemicals [probechem.com]

- 4. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroid Activation of GABA-A Receptors: A Potential Treatment Target for Symptoms in Primary Biliary Cholangitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]

- 14. umecrinecognition.com [umecrinecognition.com]

- 15. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Golexanolone's Attenuation of Glial Activation in the Striatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of golexanolone (GR3027) on glial activation within the striatum, drawing from key preclinical research. This compound, a GABAA receptor-modulating steroid antagonist (GAMSA), has demonstrated significant potential in mitigating neuroinflammation, a critical component in the pathophysiology of neurodegenerative disorders such as Parkinson's disease (PD). This document summarizes the quantitative effects of this compound on microglia and astrocytes, details the experimental protocols used in these seminal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Impact of this compound on Striatal Glial Activation

This compound treatment has been shown to significantly reverse the pro-inflammatory activation of both microglia and astrocytes in the striatum of a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. The following tables summarize the key quantitative findings from these studies, presenting data on cellular morphology and the expression of key inflammatory and activation markers.

Microglial Activation Markers

Microglial activation is a hallmark of neuroinflammation. In the 6-OHDA model, microglia transition to a pro-inflammatory state, characterized by morphological changes and increased expression of inflammatory cytokines. This compound treatment effectively counters these changes.

Table 1: Effect of this compound on Microglial Morphology in the Striatum (3 Weeks Post-6-OHDA)

| Parameter | Sham-Vehicle | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |

| Area of Iba1+ cells | Baseline | Reduced | Partially Reversed |

| Perimeter of Iba1+ cells | Baseline | Reduced | Partially Reversed |

Data synthesized from morphological descriptions in preclinical studies.[1]

Table 2: Effect of this compound on Pro-inflammatory Markers in Striatal Microglia

| Marker | Time Point | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |

| TNFα Content in Microglia | 3 Weeks | Increased | Increase Reversed |

| Number of TNFα+ Microglia | 3 Weeks | Increased | Increase Reversed |

| HMGB1 Levels | 3 Weeks | Increased | Increase Reversed |

| TNFα Levels | 9 Weeks | Increased | Increase Reversed |

| HMGB1 Levels | 9 Weeks | Increased | Increase Reversed |

Data extracted from Western blot and immunohistochemistry analyses.[1][2]

Astrocyte Activation Markers

The activation of astrocytes, often a consequence of pro-inflammatory microglia, contributes to the neuroinflammatory cascade. This compound demonstrates a robust capacity to suppress this secondary glial response.

Table 3: Effect of this compound on Astrocyte Activation Markers in the Striatum

| Marker | Time Point | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |

| GFAP Immunostaining | 3 & 9 Weeks | Increased | Increase Reversed |

| Vimentin Levels | 3 & 9 Weeks | Increased | Increase Reversed |

| S100B Levels (A1 marker) | 3 & 9 Weeks | Increased | Increase Reversed |

| S100A10 Levels (A2 marker) | 3 & 9 Weeks | Reduced | Reduction Reversed |

GFAP (Glial Fibrillary Acidic Protein) is a marker for reactive astrocytes. Vimentin and S100B are associated with pro-inflammatory A1 astrocytes, while S100A10 is linked to anti-inflammatory A2 astrocytes.[1][2][3]

α-Synuclein Levels

Neuroinflammation is closely linked to the pathology of α-synucleinopathies like Parkinson's disease. This compound's ability to quell glial activation corresponds with a reduction in the accumulation of α-synuclein in the striatum.

Table 4: Effect of this compound on α-Synuclein Levels in the Striatum

| Time Point | 6-OHDA-Vehicle (% of Sham) | 6-OHDA-Golexanolone (% of Sham) |

| 5 Weeks | No significant change | No significant change |

| 10 Weeks | 334 ± 46% | 118 ± 39% |

Data from immunohistochemical analysis. The increase in α-synuclein in the 6-OHDA group was significantly prevented by this compound treatment.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the studies assessing this compound's impact on striatal glial activation.

Animal Model: Unilateral 6-OHDA Rat Model of Parkinson's Disease

-

Subjects: Male Wistar rats were utilized for the studies.

-

Surgery: A unilateral lesion of the nigrostriatal pathway was induced by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This model recapitulates the progressive loss of dopaminergic neurons and the associated motor and non-motor symptoms of Parkinson's disease.[4][5]

-

Sham Control: A control group underwent the same surgical procedure but received a vehicle injection instead of 6-OHDA.

This compound Administration

-

Treatment Initiation: this compound treatment commenced four weeks after the 6-OHDA surgery, a time point when glial activation is established.[4][5]

-

Dosage and Route: The specific dosage and route of administration were determined for the study, with this compound being well-tolerated.

Tissue Processing and Analysis

-

Sample Collection: Animals were euthanized at specific time points (e.g., 3, 5, 9, and 10 weeks post-surgery) for tissue collection. The striatum was dissected for analysis.

-

Immunohistochemistry:

-

Brain sections were incubated with primary antibodies overnight at 4°C. The primary antibodies used included:

-

Sections were then treated with secondary antibodies and visualized.

-

Microglial Morphology Analysis: The perimeter of individual Iba1-stained cells was measured using image analysis software (e.g., Image-Pro Plus). A decrease in perimeter is indicative of a more amoeboid, activated state.[4]

-

-

Western Blotting:

-

Striatal tissue was homogenized and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to membranes.

-

Membranes were incubated with primary antibodies against proteins of interest, such as TNFα, IL-1α, HMGB1, vimentin, S100B, and S100A10, to quantify their expression levels.[1][2]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflow.

Caption: Proposed mechanism of this compound in reducing glial activation.

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

The available preclinical evidence strongly supports the role of this compound in mitigating glial activation in the striatum. By inhibiting the pro-inflammatory response of both microglia and astrocytes, this compound addresses a key pathological mechanism in neurodegenerative diseases. The quantitative data demonstrate a significant and sustained effect on cellular morphology and the expression of inflammatory mediators. The detailed experimental protocols provide a solid foundation for future research in this area. The visualized signaling pathway offers a clear hypothesis for the drug's mechanism of action, highlighting its potential as a therapeutic agent for disorders with a neuroinflammatory component. Further investigation is warranted to fully elucidate the downstream consequences of this compound-mediated glial modulation and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]

Foundational Research on Golexanolone for Primary Biliary Cholangitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, liver fibrosis, and cirrhosis.[1] A significant portion of PBC patients suffer from debilitating symptoms of fatigue and cognitive dysfunction, often referred to as "brain fog," which are not adequately addressed by current treatments.[2][3] Golexanolone (also known as GR3027), a novel gamma-aminobutyric acid type A (GABA-A) receptor-modulating steroid antagonist (GAMSA), is under investigation as a potential therapeutic for these neurological symptoms.[2] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound for PBC, focusing on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Targeting Neuroinflammation and GABAergic Signaling

The prevailing hypothesis for the neurological symptoms in PBC involves neuroinflammation and dysregulated GABAergic neurotransmission.[4][5] In cholestatic conditions like PBC, there is an elevation of neurosteroids, such as allopregnanolone, in the brain.[3] Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][6]

The over-activation of GABA-A receptors by elevated allopregnanolone levels is thought to contribute to the excessive inhibitory tone in the brain, leading to symptoms of fatigue, cognitive impairment, and motor deficits.[7][8] This enhanced GABAergic signaling is also linked to the activation of microglia and astrocytes, key mediators of neuroinflammation.[2][9]

This compound is designed to counteract this pathological cascade. As a GABA-A receptor modulating steroid antagonist, it specifically competes with neurosteroids like allopregnanolone at the receptor, thereby attenuating the excessive GABAergic signaling.[10] This modulation is believed to normalize neuronal activity and reduce neuroinflammation, ultimately alleviating the associated neurological symptoms.[2][5]

Signaling Pathway

The proposed signaling pathway illustrates the interplay between cholestasis, neurosteroid production, GABA-A receptor activation, and the therapeutic intervention with this compound.

Preclinical Research: Evidence from a Cholestasis Animal Model

The primary preclinical evidence for this compound's efficacy in a PBC-like condition comes from studies using the bile duct ligation (BDL) rat model.[4][11] BDL in rodents is a well-established experimental model that mimics obstructive cholestasis and induces many of the pathological features of PBC, including liver injury, neuroinflammation, and behavioral deficits.[4][12]

A key study by Arenas et al. (2023) investigated the effects of this compound in BDL rats.[11] While the full quantitative data from this study are not publicly available, the published findings indicate significant improvements in fatigue, cognitive function, and motor coordination following this compound treatment.

Data Presentation

The following tables summarize the reported qualitative and expected quantitative outcomes from preclinical studies of this compound in the BDL rat model.

Table 1: Effects of this compound on Behavioral Deficits in BDL Rats

| Behavioral Test | Assessed Function | BDL + Vehicle (Control) | BDL + this compound |

| Treadmill Test | Fatigue/Endurance | Increased fatigue (qualitative) | Reversal of fatigue (qualitative) |

| Y-Maze Test | Short-term Memory | Impaired memory (qualitative) | Reversal of memory impairment (qualitative) |

| Motorater Test | Motor Coordination | Impaired coordination (qualitative) | Normalized motor coordination (qualitative) |

Table 2: Effects of this compound on Pathophysiological Markers in BDL Rats

| Marker | Location | BDL + Vehicle (Control) | BDL + this compound |

| Pro-inflammatory Cytokines | Plasma | Increased levels | Reduction in several key cytokines |

| Microglia/Astrocyte Activation | Cerebellum | Increased activation | Reversal of activation |

| GABAergic Neurotransmission | Cerebellum | Enhanced | Normalization |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are provided below. Note that specific parameters such as equipment models and precise timing may vary between laboratories.

The BDL procedure is a standard surgical method to induce cholestatic liver injury.[12][13]

-

Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the abdominal area.

-

Laparotomy: Make a midline abdominal incision to expose the liver and common bile duct.

-

Bile Duct Isolation: Gently dissect the common bile duct from the surrounding tissue.

-

Ligation: Ligate the common bile duct in two locations using surgical silk.

-

Transection (Optional but common): The bile duct may be transected between the two ligatures.[4]

-

Closure: Close the abdominal wall and skin in layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

This test measures endurance and fatigue in rodents.

-

Acclimation: Acclimate the rats to the treadmill apparatus for several days before the test, with short periods of running at a low speed.

-

Test Protocol:

-

Place the rat on the treadmill.

-

Start the treadmill at a low speed and gradually increase the speed and/or incline according to a predefined protocol.

-

An electrical stimulus at the rear of the treadmill may be used to motivate the rat to continue running.

-

-

Endpoint: The test is concluded when the rat remains on the stimulus grid for a specified period (e.g., 10-15 seconds), indicating exhaustion.

-

Data Collection: Record the total running time, distance, and speed at exhaustion.

The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.[1][14][15][16]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the rat in the center of the Y-maze.

-

Allow the rat to freely explore the maze for a set period (e.g., 5-8 minutes).[1]

-

-

Data Collection: Record the sequence of arm entries. A "spontaneous alternation" is defined as consecutive entries into three different arms.

-

Analysis: Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100. A higher percentage indicates better spatial working memory.

The Motorater is an automated device to assess fine motor coordination and balance.[17][18]

-

Apparatus: A rotating rod with a textured surface.

-

Acclimation: Train the rats on the Motorater at a constant low speed for several trials before the test day.

-

Test Protocol:

-

Place the rat on the stationary rod.

-

Start the rotation, which gradually accelerates according to a set program.

-

-

Endpoint: The test ends when the rat falls off the rod.

-

Data Collection: Record the latency to fall from the rod. Longer latencies indicate better motor coordination.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a preclinical study of this compound in the BDL rat model.

Clinical Research: Ongoing Phase 1b/2 Trial

This compound is currently being evaluated in a randomized, double-blind, placebo-controlled, two-part Phase 1b/2 clinical trial in patients with PBC who experience significant fatigue and cognitive symptoms.[11][19]

Trial Design

The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[1]

Table 3: Overview of the this compound Phase 1b/2 Clinical Trial in PBC

| Study Part | Patient Population | Treatment Arms | Duration | Primary Endpoints |

| Part A | Non-cirrhotic or Child-Pugh A cirrhotic PBC patients with fatigue and cognitive symptoms | - this compound 40 mg BID- Placebo BID | 5 days | Safety and Tolerability, Pharmacokinetics |

| Part B | Non-cirrhotic or Child-Pugh A cirrhotic PBC patients with fatigue and cognitive symptoms | - this compound 40 mg BID- this compound 80 mg BID- Placebo BID | 28 days | Preliminary Efficacy, Safety and Tolerability |

BID: twice daily

Current Status and Future Outlook

Part A of the study has been successfully completed, with interim data indicating a favorable safety and tolerability profile for this compound.[11][19] Based on these positive results, the trial has progressed to Part B to evaluate the preliminary efficacy of two different doses of this compound.[19] Top-line results from Part B are anticipated in mid-2025.[19]

Conclusion and Future Directions

This compound represents a promising novel therapeutic approach for the management of fatigue and cognitive dysfunction in patients with Primary Biliary Cholangitis. Its targeted mechanism of action, which aims to normalize the overactive GABAergic signaling and reduce neuroinflammation in the brain, is supported by a strong preclinical rationale. The positive safety and tolerability data from the initial phase of the ongoing clinical trial are encouraging. The forthcoming efficacy data from Part B of the Phase 1b/2 study will be crucial in determining the clinical utility of this compound for this significant unmet need in PBC. Further research will be necessary to fully elucidate the downstream effects of this compound on neuroinflammatory pathways and to explore its potential in other conditions characterized by similar neurological symptoms.

References

- 1. Y-Maze [augusta.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Item - Behavioral results of rats Y-maze performance. - Public Library of Science - Figshare [plos.figshare.com]

- 10. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves fatigue, motor incoordination and gait and memory in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. Cholestasis progression effects on long-term memory in bile duct ligation rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Y–Maze detailed SOP with both spontaneous and reward based alteration test | PPTX [slideshare.net]

- 15. noldus.com [noldus.com]

- 16. Y Maze Test - Creative Biolabs [creative-biolabs.com]

- 17. Discover the Benefits of Using MotoRater for Rodent Gait Analysis - TSE Systems [tse-systems.com]

- 18. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Golexanolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golexanolone (also known as GR-3027) is a novel investigational neurosteroid that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1][2] It is currently under development for the treatment of neurological conditions such as hepatic encephalopathy and primary biliary cholangitis.[2][3] this compound selectively antagonizes the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, without affecting the receptor's activation by GABA itself.[1] This document provides a detailed, albeit putative, protocol for the chemical synthesis and purification of this compound, based on established principles of steroid chemistry and publicly available information on related compounds. It also outlines its mechanism of action and provides relevant diagrams to illustrate the experimental workflow and signaling pathway.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available steroid precursor, such as epiandrosterone. The key transformations involve the introduction of an ethynyl group at the C-3 position and the conversion of the C-17 ketone to an oxime.

1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Epiandrosterone | ≥98% | Sigma-Aldrich |

| Pyridinium chlorochromate (PCC) | Synthesis grade | Merck |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Lithium acetylide-ethylenediamine complex | 90% | Alfa Aesar |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |

| Hydroxylamine hydrochloride | ≥99% | VWR Chemicals |

| Sodium acetate | ACS reagent | J.T. Baker |

| Ethanol | 200 proof | Decon Labs |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Solvents for chromatography | HPLC grade | Honeywell |

1.2. Experimental Protocol: Multi-step Synthesis

Step 1: Oxidation of Epiandrosterone to Androstanedione

-

Dissolve epiandrosterone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude androstanedione.

Step 2: Selective Ethynylation at C-3

-

Dissolve the crude androstanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium acetylide-ethylenediamine complex (1.1 eq) in THF via the dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product, primarily the 3-ethynyl-3-hydroxy-androstan-17-one.

Step 3: Oximation of the C-17 Ketone

-

Dissolve the crude product from the previous step (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (3.0 eq) to the solution.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude this compound.

1.3. Representative Quantitative Data

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Androstanedione | Epiandrosterone | 1:1.5 | 90-95 | ~90 |

| 2 | 3-ethynyl-3-hydroxy-androstan-17-one | Androstanedione | 1:1.1 | 75-85 | ~85 |

| 3 | This compound | 3-ethynyl-3-hydroxy-androstan-17-one | 1:2:3 | 85-95 | ~90 |

Note: The yields and purities are representative values based on similar transformations in steroid chemistry and are subject to optimization.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. A combination of column chromatography and recrystallization is recommended.

2.1. Experimental Protocol: Purification

Step 1: Flash Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.

-

Equilibrate the column with the desired mobile phase (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound crystals under vacuum.

2.2. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-